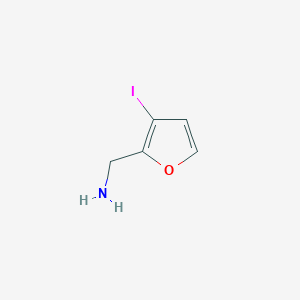
(3-Iodofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodofuran-2-yl)methanamine is an organic compound that features a furan ring substituted with an iodine atom at the 3-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodofuran-2-yl)methanamine typically involves the iodination of furan derivatives followed by amination. One common method is the iodination of furan using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The resulting iodofuran can then be subjected to nucleophilic substitution reactions to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Iodofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3-Iodofuran-2-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules and potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Iodofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds with other molecules .
Comparison with Similar Compounds
Similar Compounds
(5-Iodofuran-2-yl)methanamine: Similar structure but with the iodine atom at the 5-position.
(3-Bromofuran-2-yl)methanamine: Similar structure with a bromine atom instead of iodine.
(3-Chlorofuran-2-yl)methanamine: Similar structure with a chlorine atom instead of iodine.
Uniqueness
(3-Iodofuran-2-yl)methanamine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding
Properties
Molecular Formula |
C5H6INO |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
(3-iodofuran-2-yl)methanamine |
InChI |
InChI=1S/C5H6INO/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2 |
InChI Key |
UHXQXAQJVPROMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


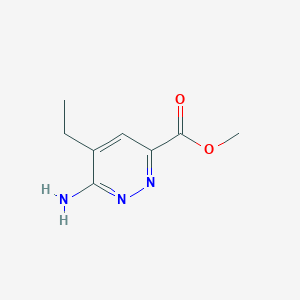
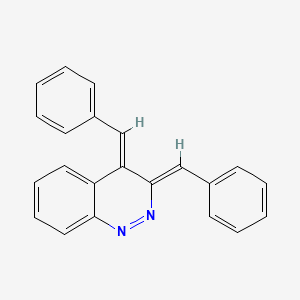
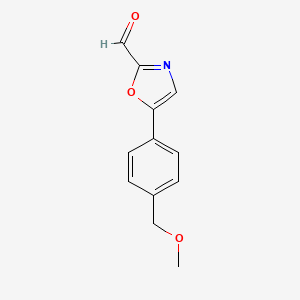
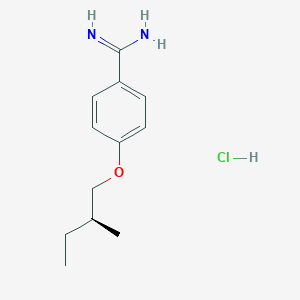
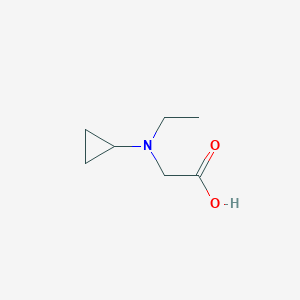
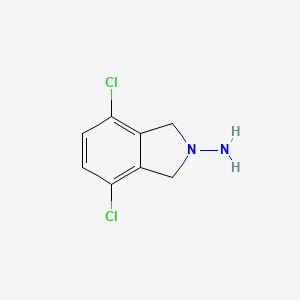
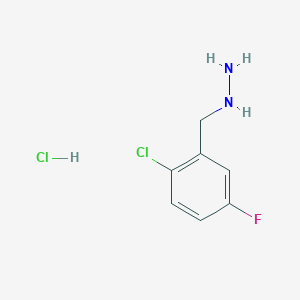

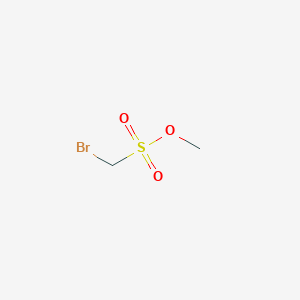
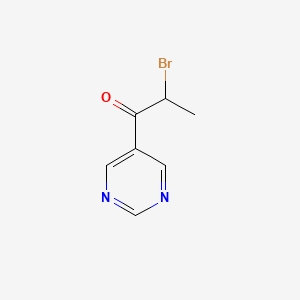
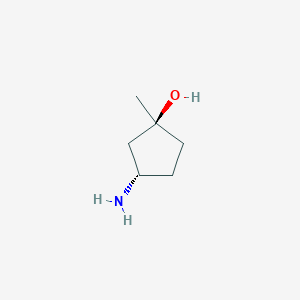
![N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrochloride](/img/structure/B12979339.png)
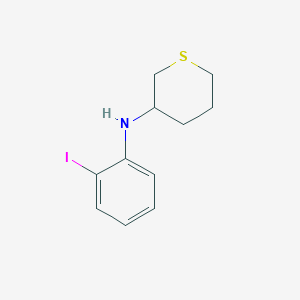
![6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12979350.png)
